molecular formula C11H18N2O3 B8110961 isoxazolidin-2-yl((3aR,5R,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)methanone

isoxazolidin-2-yl((3aR,5R,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)methanone

Cat. No.: B8110961
M. Wt: 226.27 g/mol
InChI Key: DGDAQXRRJVUZSC-OPRDCNLKSA-N
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Description

Isoxazolidin-2-yl((3aR,5R,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)methanone is a complex organic compound that features a unique combination of isoxazolidine and octahydropyrano[3,2-b]pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazolidin-2-yl((3aR,5R,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)methanone typically involves multi-step organic reactions. One common approach is the cycloaddition reaction of allyl bromide with N-substituted hydroxylamine hydrochlorides in the presence of tert-butoxide in tert-butanol at reflux conditions . This method provides an efficient route to the formation of isoxazolidin-5-ones, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Isoxazolidin-2-yl((3aR,5R,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Isoxazolidin-2-yl((3aR,5R,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of isoxazolidin-2-yl((3aR,5R,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isoxazolidin-5-ones: These compounds share the isoxazolidine ring structure and exhibit similar chemical reactivity.

    Octahydropyrano[3,2-b]pyrroles: Compounds with this core structure may have comparable biological activities and synthetic applications.

Uniqueness

Isoxazolidin-2-yl((3aR,5R,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)methanone is unique due to its combination of two distinct heterocyclic systems, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]-(1,2-oxazolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c14-11(13-6-1-7-15-13)10-3-2-8-9(16-10)4-5-12-8/h8-10,12H,1-7H2/t8-,9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDAQXRRJVUZSC-OPRDCNLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)C(=O)C2CCC3C(O2)CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(OC1)C(=O)[C@H]2CC[C@@H]3[C@H](O2)CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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